erythrogenin
Description
Contextualization of Erythrogenin within Hematopoietic Studies
The journey to understand erythropoiesis began with the observation that hypoxia, or low oxygen levels, stimulates red blood cell production. In 1905, Paul Carnot and his student Clotilde-Camille Deflandre first proposed that a humoral factor, which they named "hemopoietin," was responsible for this phenomenon after observing that the plasma from anemic rabbits could stimulate red cell production in healthy ones. wikipedia.orghematology.org This foundational idea was later refined and the factor was named erythropoietin. wikipedia.org For many years, the kidney was suspected to be the primary site of erythropoietin production, a fact solidified by the work of Leon O. Jacobson and his colleagues in 1957, who demonstrated that nephrectomized (kidney-removed) rats failed to produce significant amounts of erythropoietin in response to stimuli. hematology.orgresearchgate.net
However, the precise mechanism of EPO production remained elusive. Early attempts to extract active erythropoietin directly from kidney tissue were largely unsuccessful, leading to a period of scientific debate and the formulation of alternative hypotheses. giornaleitalianodinefrologia.it It was in this context of uncertainty that the this compound concept was born.
Evolution of the this compound Concept in Biochemical and Physiological Research
The "this compound" hypothesis was formally postulated by Dr. Albert S. Gordon and his student Dr. Esmail Zanjani. annualreviews.org Their research suggested that the kidney did not directly produce erythropoietin but instead secreted an enzyme-like factor they named "this compound," also referred to as renal erythropoietic factor (REF). annualreviews.orgbmj.com According to their model, this compound would then act on a substrate, a precursor protein present in the blood plasma, to generate the active erythropoietin hormone. annualreviews.orgbmj.com This two-step mechanism seemed to explain why direct extraction of EPO from the kidneys was so difficult.
The this compound theory gained traction and stimulated a wave of research throughout the 1960s and early 1970s. Studies focused on identifying and characterizing this compound and its substrate. nih.gov Research by Zanjani and others suggested that the substrate for this compound was a serum factor. nih.gov Further investigations even explored the potential of renin substrate (angiotensinogen) as a candidate for the erythropoietin precursor, noting chemical similarities between the two molecules. nih.gov
The concept was eventually challenged and disproven by the work of Dr. Allan J. Erslev, who, in 1974, demonstrated that an isolated, perfused rabbit kidney could produce erythropoietin without the need for a plasma substrate. annualreviews.org This, along with the later successful isolation of erythropoietin mRNA from the kidneys of anemic mice, provided conclusive evidence that the kidney is, in fact, the primary site of direct erythropoietin synthesis. annualreviews.org
Contemporary Academic Significance of this compound Inquiry
Although the this compound hypothesis has been superseded, its role in the history of hematology is significant. The inquiry into this compound was a critical stepping stone that propelled the field forward. The vigorous debate and research it spurred ultimately led to a more refined and accurate understanding of erythropoietin physiology.
The study of disproven theories like this compound serves as a powerful illustration of the scientific method in action—a process of hypothesis, experimentation, and self-correction. wikipedia.org The questions raised by the this compound concept forced researchers to develop more sophisticated experimental models, such as isolated perfused organs, which were instrumental in finally elucidating the true nature of erythropoietin production. annualreviews.orgesh.org
Furthermore, research into extrarenal sites of what was termed "this compound" production, particularly in the liver and spleen of nephrectomized animal models under hypoxic conditions, highlighted that while the kidney is the primary source of EPO in adults, other organs can contribute to its production, a fact that is now well-established. researchgate.netphysiology.orgebm-journal.orgphysiology.org These early investigations into extrarenal erythropoiesis, framed within the this compound concept, laid the groundwork for our current understanding of the liver's role in fetal and, to a lesser extent, adult erythropoietin production.
In essence, the story of this compound is not one of scientific failure but rather a testament to the persistent and evolving nature of scientific inquiry. It underscores how even incorrect hypotheses can be invaluable in paving the way for eventual discovery and a more complete understanding of complex biological processes.
Detailed Research Findings
The this compound hypothesis spurred a significant amount of research focused on its production and mechanism of action. Below are tables summarizing some of the key findings from that era.
Table 1: Studies on Renal and Extrarenal this compound Production
| Study Focus | Experimental Model | Key Findings | Reference |
|---|---|---|---|
| Renal Erythropoietic Factor (this compound) | Rats | Postulated that the kidney produces "this compound" which interacts with a serum factor to produce erythropoietin. | annualreviews.orgbmj.com |
| Extrarenal this compound Production | Nephrectomized male rats | Following exposure to severe hypoxia, significant quantities of this compound were found in the liver and spleen. | researchgate.netebm-journal.org |
| This compound and Serum Erythropoietin Correlation | Anephric rats | In nephrectomized rats, serum erythropoietin levels paralleled liver this compound activity under hypoxic conditions, suggesting a similar mechanism for extrarenal EPO production. | physiology.orgphysiology.org |
| Disproval of the this compound Hypothesis | Isolated perfused rabbit kidney | Demonstrated erythropoietin production in a serum-free perfusate, indicating the kidney synthesizes EPO directly without a plasma substrate. | annualreviews.org |
Table 2: Proposed Components of the this compound System
| Component | Proposed Source/Identity | Proposed Function | Reference |
|---|---|---|---|
| This compound (Renal Erythropoietic Factor) | Kidney (light mitochondrial fraction) | An enzyme-like factor that acts on a serum substrate. | physiology.orgpsu.edu |
| This compound Substrate | Blood plasma/serum | A precursor protein that is converted to active erythropoietin by this compound. | bmj.comnih.gov |
| Potential Substrate Candidate | Renin Substrate (Angiotensinogen) | Showed immunological relation to human erythropoietin and had similar effects in cell culture. | nih.gov |
Properties
CAS No. |
11115-83-6 |
|---|---|
Molecular Formula |
W |
Synonyms |
erythrogenin |
Origin of Product |
United States |
Historical Perspectives on Erythrogenin and Erythropoietin Discovery
Early Hypotheses Regarding Erythrogenin as a Humoral Factor
The foundation for a humoral regulator of erythropoiesis was laid in the early 20th century. In 1906, Paul Carnot and Clotilde Deflandre conducted experiments where they transferred serum from an anemic rabbit to a healthy one, observing a subsequent increase in the recipient's red blood cell count. esh.orge-bookshelf.de This led them to postulate the existence of a humoral factor they named "hemopoietin," which was thought to directly stimulate the bone marrow. e-bookshelf.deannualreviews.org
However, these initial experiments proved difficult to replicate, and for many years the concept remained controversial. esh.org Despite this, the idea persisted, with researchers like Krumdieck and Sandor providing further, albeit debated, evidence for a blood-borne factor. esh.org The term "erythropoietin" was later coined in 1948 by Finnish investigators Bonsdorff and Jalavisto to describe this hypothetical substance. annualreviews.org This early work set the stage for a more complex theory involving an activating factor, which would come to be known as this compound.
Seminal Investigations into Renal Erythropoietic Factor (REF)
By the mid-20th century, research had firmly established the kidney as the primary site of erythropoietic control. A pivotal hypothesis emerged from the work of Albert S. Gordon and his student Esmail Zanjani. e-bookshelf.deannualreviews.org They proposed that the kidney did not produce the active hormone erythropoietin directly. Instead, they suggested the kidney, in response to hypoxia, secretes an enzyme-like substance. e-bookshelf.detandfonline.com They named this substance Renal Erythropoietic Factor (REF), also referred to as "this compound". annualreviews.orgslideshare.net
According to their model, this compound (REF) was released into the bloodstream where it acted upon a substrate, a plasma protein produced by the liver (an erythropoietinogen), to generate the active erythropoietin (EPO) hormone. tandfonline.com This "this compound hypothesis" proposed a two-step activation mechanism, distinguishing between the renal activator and the final, active hormone. e-bookshelf.de
| Component | Proposed Source Organ | Proposed Function |
|---|---|---|
| This compound (REF) | Kidney | Enzyme-like factor that activates a plasma substrate. |
| Erythropoietinogen | Liver | Inactive plasma globulin substrate. |
| Erythropoietin (EPO) | Plasma (site of reaction) | Active hormone that stimulates the bone marrow. |
Divergence and Convergence of this compound and Erythropoietin (EPO) Concepts
The this compound hypothesis was a dominant theory for a period, explaining the link between the kidney, liver, and erythropoiesis. However, the concepts of this compound as an intermediate activator and EPO as the final hormone began to diverge due to critical experimental evidence.
The definitive challenge to the this compound model came from studies using isolated, perfused kidneys. annualreviews.org Experiments conducted by Allan J. Erslev and others demonstrated that when kidneys from hypoxic rabbits were perfused with a serum-free medium, the perfusate contained active erythropoietin. e-bookshelf.deresearchgate.netclinicalpub.com This finding was crucial because it showed that the kidney could synthesize and secrete active EPO without the presence of a plasma substrate (erythropoietinogen) for this compound to act upon. annualreviews.org
This discovery led to the convergence of scientific thought on a new model: the kidney itself is the primary site of the production of the active hormone, erythropoietin. e-bookshelf.de The this compound concept was subsequently disproven and abandoned. annualreviews.orgresearchgate.netclinicalpub.com The modern understanding is that hypoxia directly stimulates specialized cells in the kidney to synthesize and secrete EPO. frontiersin.orgnih.gov
| Feature | This compound Hypothesis | Direct EPO Production Model (Current Understanding) |
|---|---|---|
| Renal Product | This compound (an activating enzyme) | Erythropoietin (the active hormone) |
| Role of Liver | Produces an inactive substrate (erythropoietinogen) | Secondary site of EPO production, especially in the fetus. frontiersin.org |
| Site of EPO Formation | Circulating plasma | Kidney (primarily) and Liver |
| Activation Mechanism | Enzymatic cleavage of a plasma protein | Direct synthesis and secretion in response to hypoxia. nih.gov |
Methodological Advancements Influencing the Understanding of this compound
The resolution of the this compound debate was heavily reliant on key methodological advancements in physiology and molecular biology.
Isolated Perfused Organ Systems: The ability to maintain organs, like the kidney, outside the body in a functional state was paramount. Perfusing the kidney with a synthetic, serum-free medium allowed researchers to isolate its secretory products and prove it could produce active EPO independently, a finding that directly contradicted the this compound hypothesis. e-bookshelf.deresearchgate.netclinicalpub.com
Protein Purification and Analysis: The purification of erythropoietin to homogeneity by Miyake et al. was a major breakthrough. annualreviews.orggoogle.com This allowed for detailed characterization of the hormone and the development of specific antibodies.
Immunological Techniques: The development of antibodies against purified erythropoietin provided powerful tools for its detection and quantification. google.comnih.gov These immunological studies helped confirm the presence of EPO in renal extracts and perfusates. e-bookshelf.denih.gov
Recombinant DNA Technology: The ultimate confirmation came with advancements in molecular biology. The isolation of the human erythropoietin gene and the detection of EPO messenger RNA (mRNA) in the kidneys of anemic mice provided definitive proof that the kidney's genetic machinery directly synthesizes the hormone. annualreviews.orgclinicalpub.com This molecular evidence conclusively invalidated the need for an intermediary activating factor like this compound.
Biological Context and Physiological Regulation of Erythrogenin Activity
Role of Erythrogenin in Erythroid Lineage Development
The fundamental role of this compound is intrinsically linked to the production of erythropoietin, which is essential for the development of the erythroid lineage. Erythropoietin governs the proliferation, differentiation, and survival of erythroid progenitor cells. The proposed mechanism involves this compound, released from the kidneys, acting on a liver-synthesized globulin, often referred to as erythropoietinogen, to form active erythropoietin.
Research has demonstrated that the resulting erythropoietin is the primary regulator of erythropoiesis, particularly in response to hypoxic stress. It supports the development of red blood cells from their earliest committed progenitors. The activity of this compound, therefore, is a critical initiating step in this cascade, ensuring that the bone marrow receives the necessary signals to maintain adequate red blood cell mass for oxygen transport.
Hypoxia-Induced Regulation of this compound Production
The production and activity of this compound are tightly regulated by the oxygen tension in the blood. Hypoxia, or low oxygen levels, is the most potent stimulus for its release and subsequent erythropoietin production.
The kidneys possess sophisticated oxygen-sensing mechanisms that modulate the release of this compound. While the historical concept of this compound as a distinct enzyme has evolved, the kidney remains the primary site of erythropoietin production in adults. The cells responsible for this production are specialized fibroblasts in the renal cortex. These cells can detect changes in oxygen availability and respond by adjusting the output of the hormonal signal for erythropoiesis.
Modern understanding of hypoxia-induced gene expression has elucidated the central role of Hypoxia-Inducible Factors (HIFs). HIFs are transcription factors that respond to changes in cellular oxygen levels. In normoxic (normal oxygen) conditions, HIFs are hydroxylated by specific enzymes, leading to their degradation. During hypoxia, this hydroxylation is inhibited, allowing HIFs to accumulate, translocate to the nucleus, and activate the transcription of target genes, including the gene for erythropoietin.
Therefore, the pathway historically attributed to this compound is now understood to be directly controlled by the HIF signaling cascade. The regulation of the erythropoietin gene by HIFs is a well-established mechanism that ensures a graded response to varying degrees of hypoxia, thereby controlling the rate of red blood cell production.
Hormonal and Extrinsic Modulators of this compound Production
Beyond hypoxia, the production of this compound and, consequently, erythropoietin is influenced by a variety of hormonal and environmental factors.
Several hormones can modulate the production of erythropoietin. For instance, androgens have been shown to stimulate erythropoiesis, partly by increasing the production of erythropoietin. Conversely, estrogens have been reported to have an inhibitory effect. Other hormones, such as thyroid hormones and corticosteroids, can also influence the erythropoietic process, though their precise mechanisms of action on the erythropoietin-producing cells are complex and multifactorial.
Environmental factors that lead to tissue hypoxia, such as high altitude or chronic pulmonary disease, are potent stimulators of the this compound-erythropoietin axis. The physiological adaptation to these conditions involves a sustained increase in erythropoietin levels to enhance the oxygen-carrying capacity of the blood. This response underscores the critical role of the kidney's oxygen-sensing and erythropoietin-producing system in maintaining homeostasis in response to environmental challenges.
Cellular and Molecular Mechanisms of Erythrogenin Action
Erythrogenin as a Precursor or Enzyme in Erythropoietin Biogenesis
The central hypothesis surrounding this compound was its role as an intermediary in the formation of active erythropoietin.
Conversion of Plasma Globulins by this compound
Early studies suggested that this compound itself was not the final hormone but an activator. The proposed mechanism involved this compound acting upon a substrate present in the blood plasma. This substrate was identified as a type of plasma globulin, a class of proteins that includes various carrier proteins and enzymes. According to this model, the kidneys would release this compound into the bloodstream, where it would then interact with this specific plasma globulin, enzymatically converting it into the active hormone erythropoietin. This process was thought to be the primary pathway for EPO production.
Proposed Enzymatic Properties and Substrate Interactions
This compound was theorized to function as an enzyme. Its proposed enzymatic action was to cleave or otherwise modify the inactive plasma globulin precursor, thereby releasing or activating the erythropoietin molecule. Research from that era focused on demonstrating this enzymatic activity by incubating kidney extracts (containing this compound) with plasma or serum (containing the globulin substrate) to generate erythropoietin in vitro. The exact nature of this enzymatic reaction, including specific cleavage sites or conformational changes, was not fully elucidated before this model of EPO biogenesis was replaced by the discovery of direct EPO gene regulation and synthesis.
Intracellular Signaling Pathways Associated with this compound Effects
The direct intracellular signaling pathways of this compound were not a primary focus of the research at the time, as it was considered a precursor-activating enzyme that generated the actual signaling molecule, erythropoietin. Therefore, the signaling cascades are correctly attributed to erythropoietin itself. Had the this compound model held, the downstream effects would have been considered indirect consequences of its enzymatic activity.
Activation of Receptor-Mediated Signaling Cascades in Target Cells
The cellular effects that stimulate red blood cell production are initiated by the binding of erythropoietin to its specific receptor (EPO-R) on the surface of erythroid progenitor cells in the bone marrow. This binding triggers a cascade of intracellular signals. Within the historical framework, this compound would be responsible for producing the ligand (EPO) that initiates these events. The activation of the erythropoietin receptor leads to the recruitment and activation of Janus kinase 2 (JAK2), a tyrosine kinase that phosphorylates the receptor and other downstream targets.
Downstream Molecular Effectors Influenced by this compound Activity
Following the activation of JAK2 by erythropoietin, several key signaling pathways are engaged. These pathways are now understood to be direct effects of EPO, but within the this compound framework, they would be considered the ultimate result of this compound's initial action. The primary pathways include:
STAT5 (Signal Transducer and Activator of Transcription 5): Phosphorylated STAT5 proteins dimerize and translocate to the nucleus, where they regulate the expression of genes crucial for the survival and proliferation of erythroid precursors.
PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B): This pathway is critical for promoting cell survival and inhibiting apoptosis (programmed cell death) in erythroid progenitor cells.
Ras/MAPK (Mitogen-Activated Protein Kinase): This cascade is involved in promoting the proliferation and differentiation of these progenitor cells.
The table below summarizes the key molecular players in the signaling cascade initiated by erythropoietin.
| Pathway Component | Function in Erythropoiesis |
| Erythropoietin (EPO) | Hormone that initiates signaling |
| Erythropoietin Receptor (EPO-R) | Cell surface receptor on erythroid progenitors |
| Janus Kinase 2 (JAK2) | Tyrosine kinase that activates signaling |
| STAT5 | Transcription factor promoting survival and proliferation |
| PI3K/Akt | Signaling pathway that inhibits apoptosis |
| Ras/MAPK | Signaling pathway that promotes proliferation and differentiation |
Regulation of Gene Expression by this compound-Related Pathways
The regulation of gene expression discussed in modern cell biology occurs downstream of erythropoietin receptor activation. In the context of the this compound hypothesis, these genetic regulatory events are the final step in a chain of events initiated by the enzymatic formation of EPO. The primary role of these pathways is to alter the genetic programming of erythroid progenitor cells to promote their development into mature red blood cells.
The activation of transcription factors like STAT5 by the EPO-induced signaling cascade leads to changes in the expression of numerous target genes. These genes code for proteins that are essential for:
Anti-apoptosis: Proteins like Bcl-xL are upregulated, which prevents the premature death of erythroid progenitors, allowing them to mature.
Cell Cycle Progression: Genes that drive the cell cycle are activated, leading to the proliferation of the erythroid cell population.
Differentiation: Genes specific to the erythroid lineage, including those for globin chains (the protein components of hemoglobin), are expressed, leading to the production of functional red blood cells.
Modern science has shown that the fundamental regulation of this entire process lies in the control of the erythropoietin gene itself in the kidney, which is activated by hypoxia-inducible factors (HIFs) in response to low oxygen levels. This understanding has replaced the earlier concept of an this compound-substrate interaction.
Post-Transcriptional Modulations Related to this compound Action
While transcriptional control is fundamental, the regulation of erythropoiesis is also finely tuned at the post-transcriptional level. mednexus.orgnih.gov These mechanisms ensure that the correct amounts of specific proteins are produced at the appropriate times during red blood cell maturation. nih.gov This layer of regulation involves RNA-binding proteins (RBPs), alternative splicing, and non-coding RNAs like microRNAs (miRNAs) and long non-coding RNAs (lncRNAs). mednexus.orgresearchgate.net
RNA-Binding Proteins (RBPs): These proteins can bind to messenger RNA (mRNA) transcripts, influencing their stability, localization, and translation efficiency. nih.gov By stabilizing the mRNAs of crucial erythroid proteins (like globins) or promoting the degradation of others, RBPs help shape the proteome of the developing erythroblast. nih.gov
Alternative Splicing: The process of erythropoiesis utilizes a complex program of alternative splicing to generate different protein isoforms from a single gene. nih.gov This allows for the expression of proteins with specialized functions required at specific stages of differentiation. nih.gov
Non-coding RNAs: MicroRNAs are small non-coding RNAs that typically bind to mRNA molecules, leading to their degradation or the inhibition of their translation. researchgate.net Multiple miRNAs are involved in erythropoiesis, regulating processes from cell growth and differentiation to hemoglobin synthesis and iron homeostasis. researchgate.net LncRNAs also play a role by interacting with other molecules to modulate gene expression during red blood cell development. mednexus.org
These post-transcriptional pathways are vital for normal erythropoiesis, and abnormalities in these processes can contribute to various blood disorders. nih.gov
Influence on Cellular Metabolism and Biosynthetic Processes
Erythropoietin signaling not only directs the genetic program of erythroid cells but also profoundly influences their metabolic and biosynthetic capabilities to support the massive production of hemoglobin and the unique requirements of mature red blood cells.
Link to Heme Biosynthesis Pathways
Heme is the iron-containing compound that enables hemoglobin to carry oxygen. nih.gov Its synthesis is a fundamental biological process involving eight enzymatic reactions that occur in both the mitochondria and the cytosol. nih.govelifesciences.orgnih.gov During red blood cell maturation, the genes responsible for heme metabolism are strongly upregulated. nih.gov
Erythropoietin signaling is directly coupled to the regulation of the heme biosynthetic pathway. nih.govelifesciences.org Research has shown that EPO signaling, in conjunction with the transcription factor GATA1, controls heme production. elifesciences.org A key mechanism involves the post-translational modification of critical enzymes in the pathway. For instance, EPO signaling activates Protein Kinase A (PKA), which then directly phosphorylates ferrochelatase (FECH), the final enzyme in the pathway that inserts iron into protoporphyrin IX to form heme. nih.govelifesciences.org This phosphorylation is crucial for regulating the enzyme's activity and ensuring heme is produced in sufficient quantities for hemoglobinization. elifesciences.org Inhibition of this signaling pathway blocks hemoglobin production and leads to the accumulation of heme precursors. nih.gov
| Enzyme | Abbreviation | Location | Function |
|---|---|---|---|
| Aminolevulinate Synthase 2 | ALAS2 | Mitochondria | Catalyzes the first and rate-limiting step of heme synthesis in erythroid cells. scispace.com |
| Aminolevulinic Acid Dehydratase | ALAD | Cytosol | Condenses two molecules of aminolevulinic acid. |
| Porphobilinogen Deaminase | PBGD | Cytosol | Catalyzes the polymerization of porphobilinogen. |
| Uroporphyrinogen III Synthase | UROS | Cytosol | Closes the macrocycle to form uroporphyrinogen III. |
| Uroporphyrinogen Decarboxylase | UROD | Cytosol | Decarboxylates uroporphyrinogen III. |
| Coproporphyrinogen Oxidase | CPOX | Mitochondria | Catalyzes the oxidative decarboxylation of coproporphyrinogen III. researchgate.net |
| Protoporphyrinogen Oxidase | PPOX | Mitochondria | Oxidizes protoporphyrinogen IX to protoporphyrin IX. researchgate.net |
| Ferrochelatase | FECH | Mitochondria | Inserts ferrous iron into protoporphyrin IX to form heme. nih.gov |
Impact on Glycolytic Metabolism in Specific Cellular Contexts
The metabolic profile of erythroid cells changes dramatically during their maturation, a process influenced by EPO. Immature erythroid cells, or erythroblasts, possess a highly active oxidative metabolism within their mitochondria to generate the large amounts of energy needed for proliferation and hemoglobin synthesis. nih.gov These cells also exhibit significant glycolytic activity. nih.gov
Sites and Regulation of Erythrogenin Production and Secretion
Renal Production of Erythrogenin
Initial studies localized this compound to the "light-mitochondrial" fraction of kidney homogenates from hypoxic rats. ebm-journal.orgebm-journal.org This subcellular fraction was found to contain the highest concentration of the factor capable of generating erythropoietic activity when incubated with serum. ebm-journal.org While the precise cell type was not definitively identified under the this compound model, subsequent research on erythropoietin has pinpointed peritubular fibroblast-like cells in the renal cortex as the primary source of the hormone. nih.govwikipedia.org
The primary stimulus for the production and release of renal this compound was understood to be hypoxia, or low oxygen levels in the tissues. ebm-journal.orgbmj.com It was observed that exposure to hypoxic conditions significantly increased the levels of this compound in the kidneys. ebm-journal.org This led to the understanding that the kidney functions as an oxygen sensor; in response to decreased oxygen availability, it would increase the production of this compound, leading to a subsequent rise in erythropoietin and, consequently, red blood cell production to improve oxygen-carrying capacity. bmj.comhematology.org
Another factor investigated was the role of cyclic AMP (cAMP). Studies suggested that substances like cobalt, known to stimulate red blood cell production, might exert their effects by increasing renal cyclic AMP levels, which in turn would lead to a rise in renal this compound activity. ebm-journal.org This pointed to a potential intracellular signaling pathway involved in the regulation of this compound production. ebm-journal.org
| Regulatory Factor | Observed Effect on Renal this compound | Supporting Evidence |
|---|---|---|
| Hypoxia (Low Oxygen) | Increased production and levels | Significantly higher levels of this compound were extracted from the kidneys of rats exposed to hypoxic conditions. ebm-journal.org |
| Cobalt Administration | Increased renal activity | Cobalt treatment led to a rise in kidney cyclic AMP levels, which preceded an increase in renal this compound (referred to as REF) activity. ebm-journal.org |
| Cyclic AMP (cAMP) | Considered a potential second messenger | The elevation in cAMP was hypothesized to be part of the intracellular signaling cascade that activates the production of this compound. ebm-journal.org |
Extrarenal Sites of this compound Synthesis
While the kidney was considered the main site of this compound production in adults, evidence strongly suggested the existence of other production locations, particularly during early development and under specific physiological stresses. karger.comebm-journal.org
The liver was identified as a significant site of this compound production, especially in fetal and neonatal life. karger.comcapes.gov.br Studies in neonatal rats subjected to hypoxia revealed highly elevated amounts of this compound in the liver, while levels in the kidney were undetectable. karger.comkarger.comscite.ai This finding explained the observation that newborn rats that had their kidneys removed could still produce erythropoietin in response to hypoxia. karger.com
In adults, the liver's role was considered minor under normal conditions, but its production of this compound could be substantially increased in response to severe hypoxia, particularly after the removal of the kidneys (nephrectomy). ebm-journal.orgphysiology.org This suggested that the liver retained a latent capacity for this compound synthesis that could be activated when the primary renal source was absent. ebm-journal.org Some research also indicated that liver regeneration could be a stimulus for hepatic this compound production. researchgate.netcapes.gov.br
The spleen was also identified as an extrarenal source of this compound. karger.comebm-journal.org Similar to the liver, neonatal rats exposed to hypoxia showed a significant increase in splenic this compound. karger.com In young adult rats, hypoxia also induced the appearance of this compound in the spleen, with levels being particularly high in nephrectomized subjects. ebm-journal.org The exact cell types within the liver and spleen responsible for this production were not definitively known, but the reticuloendothelial system was proposed as a possible source. ebm-journal.org
While the liver and spleen were the most prominently studied extrarenal sites, the possibility of other tissues contributing to this compound levels was considered. However, research predominantly focused on these two organs as the main secondary sources. ebm-journal.orgnih.gov The capacity for extrarenal tissues, specifically the liver and spleen, to produce this compound was observed to diminish with age. nih.gov
| Organ | Developmental Stage | Response to Hypoxia | Key Findings |
|---|---|---|---|
| Kidney | Primary site in adults | Major producer in response to hypoxia in adults | This compound was localized to the light-mitochondrial fraction of kidney cells. ebm-journal.orgebm-journal.org |
| Liver | Primary site in fetal/neonatal stage | Significant producer in neonates; production is potentiated in anephric adults under hypoxia. karger.comebm-journal.org | Explains erythropoietin production in the absence of kidneys in early life. karger.com |
| Spleen | Secondary site in neonatal stage and young adults | Significant producer in hypoxic neonates and young anephric adults. karger.comebm-journal.org | Contributes to the extrarenal pool of this compound, especially under hypoxic stress. ebm-journal.org |
Developmental Dynamics of this compound Production Sites
The synthesis of this compound, the renal factor historically proposed to be involved in the production of erythropoietin, is not static throughout the lifespan of an organism. Research indicates a clear and significant shift in the primary organ responsible for its production, moving from the liver during fetal and neonatal life to the kidneys in adulthood. wikipedia.orgphysiology.org
Ontogenetic Shifts in Primary Organs of Synthesis
During the fetal and perinatal periods, the liver serves as the principal site of erythropoietin production. wikipedia.orgnih.gov Studies in humans have confirmed through the quantification of erythropoietin (EPO) mRNA that the liver is the primary location of EPO gene expression during fetal and even neonatal life. nih.gov While the fetal kidney does express EPO mRNA, the liver accounts for approximately 80% of the total body EPO mRNA around the time of birth. nih.gov
A significant change occurs as the organism matures. A switch from hepatic (liver-based) to renal (kidney-based) production is a key developmental milestone. physiology.orgnih.gov In humans, evidence suggests this switch begins around 30 weeks of gestation, marked by a significant increase in EPO mRNA expression in the kidneys. nih.gov By adulthood, the peritubular fibroblast-like cells in the renal cortex become the main source of production, taking over from the liver. wikipedia.orgcore.ac.uk
Other potential sites of production, such as the spleen and bone marrow, have been identified, but their contribution is considered minor compared to the liver and kidneys. nih.govnih.gov
Comparative Analysis of Neonatal Versus Adult Production
The production and regulation of this compound and the resulting erythropoiesis present distinct differences when comparing neonatal and adult stages. researchgate.netnih.gov
In contrast, adult production is primarily renal and is tightly regulated by a feedback mechanism sensitive to blood oxygenation levels. wikipedia.org While baseline levels of erythropoietin are low in adults, hypoxic stress can trigger a massive, up to 1000-fold, increase in production. wikipedia.org Studies comparing neonatal and adult red blood cell development show that while neonatal precursor cells differentiate more slowly, they exhibit a greater potential for generating reticulocytes, the precursors to mature red blood cells. nih.gov
The following tables summarize the key comparative aspects of this compound/erythropoietin production sites and characteristics between neonatal and adult life.
Table 1: Primary Production Site by Developmental Stage
| Developmental Stage | Primary Organ of Synthesis | Secondary/Minor Sites |
|---|---|---|
| Fetal/Neonatal | Liver wikipedia.orgphysiology.orgnih.gov | Kidney, Spleen, Bone Marrow nih.gov |
| Adult | Kidney wikipedia.orgnih.govcore.ac.uk | Liver core.ac.uk |
Table 2: Comparative Characteristics of Neonatal vs. Adult Production
| Characteristic | Neonatal | Adult |
|---|---|---|
| Primary Site | Liver | Kidney wikipedia.org |
| Key Regulator | Shift in oxygenation after birth merckmanuals.com | Blood oxygenation and tissue hypoxia wikipedia.org |
| Response to Stimuli | Production decreases post-birth due to higher oxygen levels merckmanuals.com | Production can increase up to 1000-fold in response to hypoxia wikipedia.org |
| Physiological State | Contributes to "physiologic anemia" as production naturally drops merckmanuals.com | Maintains stable red blood cell levels under normal conditions |
| Erythroid Progenitor Cell Behavior | Slower differentiation rate, higher reticulocyte output nih.gov | Faster differentiation rate compared to neonatal cells nih.gov |
Interactions and Systemic Roles of Erythrogenin in Biological Systems
Interplay with Erythropoietin (EPO) in Regulatory Feedback Loops
The proposed role of erythrogenin was intrinsically linked to the regulation of EPO levels. The hypothesis suggested that in response to tissue hypoxia (low oxygen levels), the kidneys would release this compound. oxfordreference.com This enzyme would then act on a substrate in the blood plasma to generate active EPO. oxfordreference.com The subsequent increase in circulating EPO would stimulate the bone marrow to produce more red blood cells, thereby increasing the oxygen-carrying capacity of the blood.
This process implies a classic negative feedback loop. As red blood cell numbers and oxygen levels in the kidney returned to normal, the stimulus for this compound release would decrease, leading to lower EPO production and a return to baseline erythropoiesis. While the "this compound" step is no longer considered accurate, the fundamental negative feedback loop governing EPO production in response to oxygen levels remains a cornerstone of hematology.
Cross-Talk with Other Hematopoietic Factors and Cytokines
The historical literature on this compound does not extensively detail its direct cross-talk with other hematopoietic factors and cytokines. The primary focus was on its proposed role in the EPO production pathway. However, considering the broader context of erythropoiesis, it is understood that the production and action of EPO are influenced by various other signaling molecules.
For instance, inflammatory cytokines are known to suppress erythropoiesis, which could have been indirectly attributed to an effect on this compound production or activity. Hormones such as growth hormone were also investigated for their effects on erythropoiesis, with some studies suggesting they might act by stimulating the production of this compound. oup.comcapes.gov.br
Influence on Cell Proliferation, Differentiation, and Survival in Non-Clinical Models
The direct effects of "this compound" on cell lineages were not a primary focus of research, as its proposed function was enzymatic and upstream of the biologically active hormone, EPO.
According to the outdated hypothesis, this compound itself would not have a direct effect on erythroid progenitor cells. Its role was to generate EPO, which then acts on erythroid progenitor cells in the bone marrow to promote their survival, proliferation, and differentiation into mature red blood cells. nih.govdrugbank.com
There is no substantial research on the non-hematopoietic effects of "this compound." The investigations were almost exclusively centered on its presumed role in erythropoiesis.
Role in Tissue Homeostasis and Adaptive Responses
The conceptualized role of this compound was central to tissue homeostasis, specifically in maintaining adequate oxygen levels.
The release of this compound from the kidneys was thought to be a direct consequence of the kidneys sensing low oxygen tension. oxfordreference.com This would initiate the cascade leading to increased red blood cell production and, consequently, enhanced oxygen delivery to all tissues. In neonatal rats, studies indicated that the liver and spleen were major sites of this compound production in response to hypoxia, highlighting a developmental shift in the primary organ responsible for this oxygen-sensing mechanism. karger.comscite.ai Studies in anephric (kidney-removed) rats also pointed to the liver as a significant extrarenal source of this compound, with its activity correlating with serum EPO levels under hypoxic conditions. physiology.orgphysiology.orgnih.gov
Research Findings on this compound Activity
The following table summarizes findings from studies on "this compound" activity in different tissues and under various conditions, reflecting the historical understanding of this concept.
| Organism/Model | Condition | Primary Site of "this compound" Activity | Key Finding |
| Adult Rat | Hypoxia | Kidney | The kidney was identified as the main source of this compound in adult rats. karger.com |
| Neonatal Rat | Hypoxia | Liver and Spleen | In contrast to adults, the liver and spleen showed high levels of this compound activity in response to hypoxia. karger.comscite.ai |
| Anephric Rat | Mild to Severe Hypoxia | Liver | The liver was the primary site of extrarenal this compound production, with its activity paralleling serum EPO levels. physiology.orgphysiology.orgnih.gov |
| Hypophysectomized Rat | Growth Hormone Administration | Kidney | Growth hormone was found to stimulate the production of renal erythropoietic factor (this compound). oup.comcapes.gov.br |
Participation in Adaptive Responses to Hypoxic Stress
The concept of "this compound" emerged from early efforts to understand how the body regulates red blood cell production, or erythropoiesis, in response to low oxygen levels (hypoxia). clinicalpub.comnih.gov Initially proposed as a kidney-derived enzyme, this compound was thought to act on a substrate in the plasma to generate the hormone erythropoietin (EPO), the primary stimulator of erythropoiesis. clinicalpub.comresearchgate.net While this specific enzymatic model and the term "this compound" have been superseded, the underlying principle of a renal-hepatic axis responding to hypoxia remains relevant. clinicalpub.comnih.gov Modern research has elucidated a complex interplay involving the renin-angiotensin system (RAS), which is activated by hypoxia, and the master regulators of the hypoxic response, known as hypoxia-inducible factors (HIFs). researchgate.netnih.gov
The renin-angiotensin system and its primary effector, angiotensin II, are now understood to be key players in the physiological response to hypoxia, influencing EPO production and the stability of HIFs. frontiersin.orgkarger.com Hypoxia serves as a potent stimulus for the RAS, leading to increased renin release and subsequent generation of angiotensin II. researchgate.netnih.gov This activation creates a feedback loop, as angiotensin II can itself contribute to tissue hypoxia by causing vasoconstriction and increasing oxygen consumption, which in turn can further stimulate EPO secretion. frontiersin.orgkarger.comresearchgate.net
The interaction between RAS and the HIF pathway is central to this adaptive response. frontiersin.orgatsjournals.org HIFs are transcription factors that control the expression of numerous genes involved in adapting to low oxygen, including the gene for EPO. nih.govnih.gov Under normal oxygen conditions, HIFs are rapidly degraded. nih.gov During hypoxia, they become stable and activate gene transcription. nih.gov Research indicates that angiotensin II can enhance this process, promoting the stability and activity of HIF-1α, a key HIF isoform. frontiersin.orgatsjournals.org This suggests a synergistic relationship where hypoxia activates the RAS, and the resulting increase in angiotensin II amplifies the HIF-mediated response, including the crucial production of EPO to increase the blood's oxygen-carrying capacity. frontiersin.orgresearchgate.net
However, the direct effect of angiotensin II on EPO-producing cells is a subject of ongoing investigation. Some studies using cell lines like HepG2 have not found a direct stimulation of EPO production by angiotensin II under either normal or hypoxic conditions, suggesting that the in vivo effects may be primarily due to hemodynamic changes that reduce oxygen tension in the kidney. nih.govkarger.com Conversely, other evidence points to a direct stimulatory effect of angiotensin II on erythroid progenitor cells and a role in augmenting hypoxia-induced EPO secretion. researchgate.netresearchgate.net
Table 1: Key Research Findings on the Interaction between the Renin-Angiotensin System (RAS) and Hypoxic Response
| Finding | Experimental Context | Key Implication | References |
| Angiotensin II infusion increases serum EPO levels in humans. | In vivo studies in healthy volunteers. | Suggests a stimulatory role for the RAS in EPO production. | nih.govkarger.com |
| Angiotensin II enhances the stability and transcriptional activity of HIF-1α. | In vitro studies in vascular smooth muscle cells. | Provides a molecular mechanism for RAS-mediated enhancement of the hypoxic response. | atsjournals.org |
| Hypoxia activates the renin-angiotensin system. | In vivo and in vitro observations. | Establishes a direct link between low oxygen states and RAS activation. | researchgate.netnih.govfrontiersin.org |
| Angiotensin II does not directly increase EPO production in HepG2 cells. | In vitro cell culture experiments under normoxia and hypoxia. | Indicates that the in vivo effect of Angiotensin II on EPO may be indirect, possibly via hemodynamic changes. | nih.govkarger.com |
| RAS activation by hypoxia can create a feedback loop that exacerbates tissue hypoxia. | Physiological models of renal function. | Highlights the complexity of the interaction, where RAS can both respond to and worsen hypoxic conditions. | frontiersin.orgkarger.comresearchgate.net |
| Activation of HIF signaling can lead to reduced renin secretion. | Studies on transgenic mice and HIF-stabilizing compounds. | Suggests a counter-regulatory mechanism where the primary hypoxic response may downregulate the RAS. | nih.govplos.org |
Analytical Methodologies in Erythrogenin Research
Bioassay Techniques for Erythropoietin and Erythropoietic Activity Quantification
Before the advent of molecular and immunological assays, the quantification of erythropoietic activity relied entirely on biological assays (in vivo and in vitro). These assays were crucial for detecting and measuring the activity of what was then termed erythrogenin and erythropoietin.
In vivo Bioassays in Animal Models
In vivo bioassays were the gold standard for measuring erythropoietic activity for many years. These assays involved administering test substances to animals and measuring the subsequent increase in red blood cell production.
Polycythemic Mouse Assay: This was a widely used and sensitive method. scielo.br Mice were made polycythemic (having an excess of red blood cells), typically by exposure to low atmospheric pressure, which would suppress their natural erythropoietin production. scielo.br These mice were then injected with samples containing potential erythropoietic factors. The response was measured by the incorporation of radioactive iron (⁵⁹Fe) into newly formed red blood cells. scielo.brstemcell.com This assay, while laborious and requiring radioisotopes, was a cornerstone for standardizing erythropoietin preparations. stemcell.com
Normocythemic Mouse Bioassay: As an alternative, researchers also used normocythemic (normal blood count) mice. scielo.br In this assay, the biological activity of recombinant human erythropoietin (rhEPO) was assessed by the stimulation of reticulocyte (immature red blood cell) production. scielo.br This method could be performed with single or multiple injections and was widely applied in standardization studies. scielo.br
Starved Rat Model: In some early studies, rats were starved to reduce their baseline erythropoiesis, making them more sensitive to exogenous stimulation. The increase in red blood cell count or hemoglobin levels after injection of a test sample was used as a measure of erythropoietic activity.
These animal models were instrumental in early research, including studies on extrarenal production of erythropoietic factors, where this compound activity was measured in the liver and spleen of nephrectomized (kidneys removed) rats. nih.govnih.gov
In vitro Cell-Based Assays for Factorial Activity
The development of in vitro assays provided a more controlled environment to study erythropoiesis, avoiding the complexities of whole-animal physiology. databiotech.co.il These assays were critical for dissecting the cellular mechanisms of erythropoietic stimulation.
Erythroid Colony-Forming Assays: A significant breakthrough was the development of techniques to grow erythroid progenitor cells in semi-solid media. nih.gov These assays allowed researchers to quantify different stages of erythroid progenitors, such as the Burst-Forming Unit-Erythroid (BFU-E) and the Colony-Forming Unit-Erythroid (CFU-E). stemcell.comnih.gov The number and size of the colonies formed were dependent on the presence of stimulating factors like erythropoietin. nih.gov
Suspension Cultures: Other assays used liquid suspension cultures of bone marrow cells. stemcell.com The stimulatory effect of a sample was measured by the incorporation of ³H-thymidine (a measure of cell proliferation) or radioactive iron into hemoglobin (a measure of differentiation). stemcell.com
Cell Line-Based Assays: In later years, immortalized erythroid cell lines that depend on erythropoietin for growth and survival, such as TF-1 and UT-7 cells, became valuable tools. scielo.brresearchgate.net These cell lines provided a more straightforward and reproducible method for quantifying erythropoietic activity through colorimetric assays that measure cell proliferation. researchgate.net
Studies using cultured cells from various tissues, such as fetal mouse liver and bovine kidney, were employed to investigate the production of erythropoietin and to distinguish it from other factors like thrombopoietin and the hypothetical this compound. nih.gov
Biochemical Fractionation and Purification Approaches
The low concentrations of erythropoietic factors in biological fluids necessitated the development of robust biochemical methods for their extraction and purification. clinicalpub.com
Differential Centrifugation for Extracting Active Fractions
Differential centrifugation is a technique used to separate organelles and other subcellular particles based on their size and density. researchgate.net In the context of this compound research, this method was used to fractionate kidney homogenates. researchgate.netpsu.edu
Early studies reported that the factor responsible for producing erythropoietin when incubated with serum, termed the renal erythropoietic factor (REF) or this compound, was localized to the "light mitochondrial" fraction of kidney cells obtained through differential centrifugation. researchgate.net This process involved a series of centrifugation steps at increasing speeds to separate nuclei, heavy mitochondria, light mitochondria, and microsomes. researchgate.net
Table 1: Illustrative Differential Centrifugation Scheme for Kidney Homogenates
| Centrifugation Step | Speed (g) | Time (minutes) | Sediment | Supernatant |
| 1 | ~750 | 10 | Nuclei and cell debris | Post-nuclear supernatant |
| 2 | ~7,000 | 15 | Heavy mitochondrial fraction | Post-mitochondrial supernatant |
| 3 | ~20,000 | 15 | Light mitochondrial fraction (REF activity) | Microsomal supernatant |
This table is a generalized representation based on historical methods described in the literature. researchgate.net
Chromatographic Methods for Separation
Chromatography was essential for purifying erythropoietin from crude extracts to a high degree of homogeneity. Various chromatographic techniques were employed, often in a multi-step process.
Ion-Exchange Chromatography: This was a key step in early purification protocols. DEAE (diethylaminoethyl)-cellulose chromatography, a type of anion-exchange chromatography, was used to separate proteins based on their net charge. researchgate.netcapes.gov.br It was discovered that renal extracts contained two active fractions: one resembling plasma erythropoietin and another, the REF (this compound), which required incubation with serum to become active. researchgate.net Modern methods still rely on anion-exchange chromatography, using materials like DEAE-Sephacel, for separating the various isoforms of recombinant erythropoietin. nih.govuniversiteitleiden.nl
Affinity Chromatography: This technique utilizes the specific binding of a protein to a ligand. Concanavalin A agarose, which binds to carbohydrate moieties, was used to purify the glycoprotein (B1211001) erythropoietin. researchgate.net Immunoaffinity purification, using monoclonal antibodies against erythropoietin, also became a powerful tool for obtaining highly purified preparations. nih.gov
Hydrophobic Interaction and Reversed-Phase Chromatography: These methods separate proteins based on their hydrophobicity. They were often included in multi-step purification schemes to achieve a high degree of purity for recombinant erythropoietin. researchgate.netgoogle.com
Hydroxyapatite Chromatography: This technique involves the interaction of proteins with a crystalline form of calcium phosphate (B84403) and was used to remove impurities and substances like isopropanol (B130326) from other purification steps. google.com
Immunological Detection Methods for Erythropoietin and Related Proteins
The development of immunological methods provided highly specific and sensitive alternatives to bioassays for the detection and quantification of erythropoietin.
Radioimmunoassay (RIA): RIAs were among the first immunological assays used. These assays are based on the competition between a radiolabeled antigen and an unlabeled antigen (from the sample) for a limited amount of antibody. RIAs were used to measure erythropoietin in kidney extracts, and the results were found to correlate well with those from bioassays. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA became a widely used method for measuring erythropoietin concentrations in blood and urine. mdpi.com This technique uses antibodies to capture the protein of interest, and a secondary antibody linked to an enzyme to generate a measurable colorimetric signal. ELISAs were also crucial in detecting anti-erythropoietin antibodies in patients. nih.gov
Western Blotting: This technique allows for the detection of specific proteins in a sample after they have been separated by size using gel electrophoresis. mdpi.com Western blotting has been used to identify erythropoietin in various samples, including plasma, urine, and tissue extracts. mdpi.com It is also useful for assessing the molecular weight of the protein, which can be affected by glycosylation. mdpi.com
Immunohistochemistry: This method uses antibodies to detect the presence and location of proteins within tissue sections. mdpi.com While challenges with antibody specificity existed, immunohistochemistry was used to identify the potential cellular sources of erythropoietin in the kidney. mdpi.com
These immunological techniques have been continuously refined and are now standard in both research and clinical settings. They have been instrumental in developing and monitoring therapeutic erythropoietin and in studying the immune response to these biopharmaceuticals. researchgate.netnih.gov
Development of Antibodies for Detection
The development of antibodies specific to erythropoietin (a term that functionally replaced this compound) has been a cornerstone of its research. ebm-journal.org These antibodies are crucial for creating sensitive and specific assays to measure the hormone's levels in biological samples. ebm-journal.org Early immunological studies focused on creating antisera that could neutralize the biological activity of erythropoietin, which was essential for confirming its role in erythropoiesis. ebm-journal.org
Researchers have successfully developed both polyclonal and monoclonal antibodies against erythropoietin. bio-rad-antibodies.comrndsystems.com Polyclonal antibodies, derived from the serum of immunized animals, can recognize multiple epitopes on the erythropoietin molecule. ebm-journal.org Monoclonal antibodies, on the other hand, are highly specific to a single epitope, offering greater precision in immunoassays. rndsystems.com The development of these antibodies has enabled the creation of various immunological detection methods. ebm-journal.orgbio-rad-antibodies.com For instance, rabbit anti-human erythropoietin antibodies have been produced that react with the hormone, facilitating its detection and study. bio-rad-antibodies.com
The specificity of these antibodies is a critical factor. For example, some monoclonal antibodies recognize specific regions of the human erythropoietin molecule, such as the initial 26 amino acids at the N-terminus. rndsystems.com This high degree of specificity allows for the differentiation of erythropoietin from other proteins in complex biological mixtures. rndsystems.com The availability of such well-characterized antibodies has been instrumental in advancing research into the function and regulation of this vital hormone. ebm-journal.org
ELISA and Immunoassay Techniques in Research
Enzyme-Linked Immunosorbent Assay (ELISA) and other immunoassay techniques are widely used for the quantitative determination of this compound (now referred to as erythropoietin or the related protein erythroferrone) in various biological fluids, including serum, plasma, and tissue homogenates. amegroups.organtibodies.comalpco.com These assays are valued for their high sensitivity and specificity. contractlaboratory.com
Commercial ELISA kits are available for measuring plasma this compound. amegroups.org These kits typically employ a sandwich ELISA format. antibodies.comalpco.com In a sandwich ELISA, a capture antibody specific for the target protein is coated onto the wells of a microplate. promega.es The sample containing the analyte is then added, and the protein is captured by the antibody. A second, detection antibody, which is often biotinylated and conjugated to an enzyme like horseradish peroxidase (HRP), is then added to bind to a different epitope on the captured protein, forming a "sandwich". alpco.compromega.es The addition of a substrate results in a colorimetric or chemiluminescent signal, the intensity of which is proportional to the concentration of the analyte in the sample. alpco.comcontractlaboratory.com
Immunoassays are versatile and can be adapted for various research needs. contractlaboratory.combabirus.aemedixbiochemica.com For example, competitive immunoassays have also been developed. babirus.ae Beyond ELISA, other immunoassay formats include radioimmunoassays (RIA), fluorescence immunoassays (FIA), and chemiluminescence immunoassays (CLIA), each offering different advantages in terms of sensitivity and application. contractlaboratory.com The development of these techniques has been crucial for studying the regulation of this compound/erythropoietin in different physiological and pathological states. amegroups.org
Table 1: Characteristics of a Commercial Human ERFE/Erythroferrone ELISA Kit
| Parameter | Specification |
|---|---|
| Assay Type | Sandwich ELISA |
| Sample Types | Serum, plasma, tissue homogenates, other biological fluids |
| Detection Range | 0.156-10 ng/ml |
| Sensitivity | <0.094 ng/ml |
| Species Reactivity | Human |
This table is based on data for a commercially available Human ERFE/Erythroferrone ELISA Kit, illustrating the typical specifications of such an assay. antibodies.com
Molecular Biology Techniques for Gene Expression Analysis
The regulation of this compound/erythropoietin production occurs primarily at the level of gene expression. esh.org Therefore, molecular biology techniques that allow for the detection and quantification of its messenger RNA (mRNA) and the analysis of its protein expression have been vital in elucidating the mechanisms controlling its synthesis. esh.orgexcedr.comdepauw.edu
mRNA Detection and Quantification
The cloning of the erythropoietin (EPO) gene in 1985 was a landmark achievement that provided the necessary tools to investigate its tissue-specific expression through mRNA analysis. esh.org Since erythropoietin is synthesized and released into circulation rather than being stored intracellularly, measuring EPO mRNA levels provides a direct indication of its production rate. esh.org
Several techniques have been employed to detect and quantify EPO mRNA. Early studies utilized methods like Northern blot analysis to determine the steady-state levels of EPO mRNA in response to stimuli such as hypoxia. nih.gov The RNase protection assay has also been used to measure EPO mRNA levels with high specificity. core.ac.uk
More recently, the polymerase chain reaction (PCR) has become a fundamental tool. excedr.comscitechnol.com Specifically, competitive PCR has been used to quantify EPO mRNA expression in various tissues, such as the liver, kidneys, spleen, and bone marrow of human fetuses and neonates. nih.gov This powerful technique allows for the precise measurement of mRNA levels even in small tissue samples. nih.gov Global gene expression analysis using techniques like Affymetrix arrays has also contributed to a broader understanding of the transcriptional changes that occur during erythropoiesis. nih.gov These molecular approaches have been instrumental in identifying the cellular sources of erythropoietin and understanding how its gene expression is regulated by factors like oxygen tension. esh.orgcore.ac.ukresearchgate.net
Table 2: Research Findings on EPO mRNA Expression in Human Fetal and Neonatal Tissues
| Tissue | Percentage of Samples with EPO mRNA Expression | Key Finding |
|---|---|---|
| Liver | 97% | Accounts for about 80% of total body EPO mRNA in fetal and neonatal life. |
| Kidney | 93% | EPO mRNA expression increases significantly after 30 weeks of gestation. |
| Spleen | 96% | Minor contribution compared to liver and kidneys. |
| Bone Marrow | 81% | Minor contribution compared to liver and kidneys. |
This table summarizes findings from a study that quantified EPO mRNA expression in human fetal and neonatal tissues using competitive PCR. nih.gov
Protein Expression Analysis
The analysis of protein expression is crucial for confirming that the synthesized mRNA is translated into a functional protein. frontiersin.orgneb.com Western blotting is a key technique used to detect and analyze specific proteins in a complex mixture of proteins extracted from cells or tissues. depauw.edu
In the context of this compound/erythropoietin research, Western blot analysis has been used to confirm the intracellular immunoreactivity of erythropoietin in cell lines that produce the hormone, such as the human hepatoma cell line HepG2. researchgate.net This technique involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with a specific antibody to detect the protein of interest. depauw.edu
Other analytical techniques are also employed to characterize the expressed protein. These include Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) to determine protein purity and molecular weight, and Isoelectric Focusing (IEF) to separate protein isoforms based on their isoelectric point. google.com Characterization of the glycosylation status, which is critical for the biological activity of erythropoietin, can be performed using methods like MALDI/TOF-MS and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). google.com These protein analysis techniques provide essential information on the quantity, quality, and post-translational modifications of the expressed this compound/erythropoietin.
Research Models and Experimental Systems for Erythrogenin Studies
In vitro Cell Culture Systems
In vitro models were crucial for isolating the production of erythrogenin from systemic physiological effects, providing direct evidence of its renal origin.
Pioneering studies successfully demonstrated that organ cultures of kidney tissue could produce a factor capable of stimulating red blood cell production. capes.gov.br In these experiments, kidney tissue, often from rats previously exposed to hypoxic conditions to stimulate production, was cultured and the medium was later assayed for erythropoietic activity. ashpublications.orgnih.gov
One key finding from this line of research was the localization of this compound within subcellular fractions of the kidney. Researchers homogenized kidney tissue from hypoxic rats and separated it into different components. The light mitochondrial fraction was consistently found to contain the highest concentration of erythropoietic-stimulating activity, which they identified as this compound. nih.gov This was a critical step in distinguishing this compound from the final circulating hormone, erythropoietin.
Table 1: this compound Activity in Subcellular Fractions of Hypoxic Rat Kidney
| Kidney Fraction | Erythropoietic Stimulation (as % Fe59 incorporation) |
|---|---|
| Whole Homogenate | 15.2 ± 1.8 |
| Nuclear | 8.5 ± 1.2 |
| Heavy Mitochondrial | 10.1 ± 1.5 |
| Light Mitochondrial | 25.7 ± 2.1 |
| Microsomal | 12.3 ± 1.7 |
Data derived from historical studies on rat kidney homogenates. nih.gov
The use of specific, immortalized cell lines for the dedicated mechanistic investigation of this compound is not documented in the primary literature of the era. Research at the time focused on organ and tissue cultures rather than on continuous cell lines for studying the direct synthesis of this factor. capes.gov.brashpublications.orgnih.gov The concept of this compound as a distinct entity was largely superseded by the discovery and cloning of the erythropoietin gene before modern cell line-based mechanistic studies became commonplace. hematology.org
In vivo Animal Models for Physiological Studies
In vivo models were indispensable for understanding the physiological role of this compound in the complex environment of a living organism, particularly in response to systemic stress like hypoxia.
Rodent models, especially rats, were the workhorses of this compound research. biologists.comahajournals.org A common experimental paradigm involved inducing a state of polycythemia (excess red blood cells) in mice by transfusion, which suppresses their natural erythropoietin production. These "exhypoxic polycythemic mice" then served as sensitive bioassays for testing the activity of substances like this compound. capes.gov.briaea.org
To stimulate the production of the renal erythropoietic factor, rats were often subjected to prolonged periods of hypoxia (low oxygen). nih.govahajournals.org Kidneys from these hypoxic rats were then harvested to prepare extracts containing this compound. When these extracts were incubated with normal serum and injected into the assay mice, a significant increase in red blood cell production was observed, providing evidence for the enzyme-substrate model of this compound action. annualreviews.org
Table 2: Bioassay of this compound in Exhypoxic Polycythemic Mice
| Test Substance Injected | Resulting Red Cell 59Fe Incorporation (%) |
|---|---|
| Saline (Control) | 0.55 ± 0.08 |
| Normal Rat Serum (NRS) | 0.72 ± 0.11 |
| This compound (from hypoxic rat kidney) | 1.15 ± 0.24 |
| This compound incubated with NRS | 8.95 ± 1.03 |
Findings are representative of data from studies demonstrating the interaction between the renal factor and a serum component. annualreviews.org
While avian models, such as the chicken, have been instrumental in broader studies of hematopoiesis and erythropoiesis, their specific use in the context of this compound research is not prominently featured in the literature. nih.govkumamoto-u.ac.jpkarger.com The primary focus of the research that defined the this compound hypothesis was on mammalian systems, particularly rodents. nih.govannualreviews.org
Genetic Manipulation and Gene Expression Studies in Model Organisms
The scientific paradigm of this compound predates the era of modern genetic manipulation and gene expression analysis. britannica.com Consequently, there are no studies involving techniques such as gene knockout or transgenic models specifically targeting this compound. The field's focus shifted directly to the gene encoding erythropoietin (EPO) itself once it was successfully cloned in the mid-1980s. hematology.orgfrontiersin.org Subsequent genetic research centered on understanding the regulation of the EPO gene by transcription factors like hypoxia-inducible factor (HIF) and the cellular origins of EPO production, rendering the this compound concept obsolete. frontiersin.orgfrontiersin.org
Applications in Tissue Engineering and Regenerative Biology (Non-Clinical Focus)
Incorporation into Biomaterials for Cellular Response Modulation
The integration of this compound into biomaterials is a strategic approach to modulate cellular responses at the site of tissue injury or regeneration. Biomaterials act as scaffolds, providing structural support and a delivery vehicle for bioactive molecules like this compound to influence cell behavior directly within the desired microenvironment. scielo.brmdpi.com The interaction between cells and biomaterials is critical for the success of medical implants and tissue engineering scaffolds, with surface properties of the biomaterial significantly impacting cell adhesion, proliferation, and differentiation. numberanalytics.comfrontiersin.org
One notable application is in the development of scaffolds for bone tissue engineering. scielo.brscielo.br For instance, a porous composite scaffold composed of gelatin, nano-lithium-hydroxyapatite, gelatin microspheres, and recombinant human erythropoietin (rhEPO) has been fabricated. nih.govresearchgate.net This design aims to leverage the synergistic effects of lithium ions, which activate the Wnt signaling pathway, and this compound, which upregulates the HIF-1/VEGF pathway. nih.govresearchgate.net This dual-pathway stimulation is intended to promote both bone and vascular regeneration. nih.govresearchgate.net In vitro studies with these scaffolds have demonstrated increased viability of glucocorticoid-treated bone marrow mesenchymal stem cells (BMMSCs) and vascular endothelial cells. nih.gov Furthermore, an increased expression of osteogenic and angiogenic factors was observed. nih.gov
Table 1: Research Findings on this compound-Incorporated Biomaterials
| Biomaterial Composition | Target Cells | Observed Cellular/Tissue Response | Key Pathway(s) Implicated | Reference(s) |
| Porous gelatin/nano-lithium-hydroxyapatite/gelatin microspheres/rhEPO | Glucocorticoid-treated BMMSCs and vascular endothelial cells | Increased cell viability, increased expression of osteogenic and angiogenic factors. | Wnt signaling, HIF-1/VEGF pathway | nih.govresearchgate.net |
Influence on Angiogenesis and Osteogenesis in Animal Models
This compound's pro-angiogenic and osteogenic properties have been investigated in various animal models, providing crucial insights into its regenerative potential. physiology.orgnih.gov Angiogenesis, the formation of new blood vessels, is a critical step in the development and regeneration of many tissues. nih.gov
In the context of bone regeneration, particularly in challenging scenarios like avascular necrosis of the femoral head (AVN), this compound has shown promise. nih.govresearchgate.net In a rabbit model of glucocorticoid-induced femoral head necrosis, the implantation of a porous scaffold containing rhEPO, in combination with lithium and nano-hydroxyapatite, led to enhanced bone formation. nih.govresearchgate.net This was associated with the upregulation of the HIF-1α/VEGF pathway, a key signaling cascade in response to low oxygen levels (hypoxia) that promotes both angiogenesis and erythropoiesis. researchgate.netwjgnet.comwindows.net The study highlighted that the composite scaffold could improve both osteogenesis and angiogenesis, crucial for repairing necrotic bone. researchgate.net
The connection between this compound and angiogenesis is further supported by studies showing that hypoxia stimulates the transcription of both Vascular Endothelial Growth Factor (VEGF) and this compound via the master regulator Hypoxia-Inducible Factor-1α (HIF-1α). wjgnet.comwindows.net This coordinated response helps to increase oxygen availability to tissues by promoting new blood vessel formation. wjgnet.comwindows.net Animal models, such as those using chick embryos and mice, are instrumental in studying the complex process of angiogenesis and for screening potential therapeutic compounds. nih.gov
Regarding osteogenesis, the process of bone formation, studies in mouse models have been crucial. scielo.org.arscielo.org.mx While direct studies on this compound's role in osteogenesis in these specific models are part of a broader research area, the link between angiogenesis and osteogenesis is well-established. A robust vascular supply is essential for delivering the necessary cells, nutrients, and growth factors for bone formation and remodeling. By promoting angiogenesis, this compound indirectly supports the osteogenic process. The process of osteogenesis involves the differentiation of mesenchymal cells into osteoblasts, which are responsible for synthesizing the bone matrix. uvigo.es
Table 2: Summary of this compound's Effects in Animal Models of Tissue Regeneration
| Animal Model | Condition Studied | Key Findings Related to this compound/EPO | Implicated Mechanisms | Reference(s) |
| Rabbit | Glucocorticoid-induced femoral head necrosis | Implantation of rhEPO-containing scaffold enhanced new bone formation and angiogenesis. | Upregulation of HIF-1α/VEGF pathway | nih.govresearchgate.netresearchgate.net |
| Mouse | General angiogenesis studies | Erythropoietin demonstrated a significant angiogenic effect in the heart, comparable to other angiogenic factors like bFGF and VEGF. | Direct stimulation of neovascularization | nih.gov |
Future Directions and Open Questions in Erythrogenin Research
Elucidating the Definitive Molecular Identity of Erythrogenin
The quest to define the molecular identity of this compound was a significant focus of mid-20th-century hematology research. The prevailing theory, known as the "this compound-erythropoietinogen" hypothesis, proposed that a renal factor, termed this compound or Renal Erythropoietic Factor (REF), was released in response to hypoxia. This factor was believed to be an enzyme that cleaved a serum globulin substrate (erythropoietinogen), primarily produced by the liver, to yield the active hormone, erythropoietin.
Early studies successfully demonstrated that combining a subcellular fraction from the kidneys of hypoxic rats with normal rat serum could generate erythropoietic activity in vitro. This finding lent strong support to the two-component theory. However, extensive efforts to isolate and purify this compound to homogeneity were ultimately unsuccessful. Researchers could not isolate a distinct molecule that fit the proposed enzymatic profile.
Comprehensive Mapping of this compound-Related Signaling Networks
The historical model of this compound's action did not involve direct cellular signaling. Its proposed function was extracellular: to catalyze the formation of erythropoietin. The true signaling component of the system was always understood to be erythropoietin itself, which acts on target cells in the bone marrow. Therefore, the exploration of signaling networks has transitioned from the indirect, hypothesized role of this compound to the direct, receptor-mediated pathways of EPO.
Modern research has comprehensively mapped the signaling network initiated by EPO. This process begins when EPO binds to its specific receptor (EPOR) on the surface of erythroid progenitor cells. The EPOR is a member of the cytokine receptor superfamily. Binding of EPO induces a conformational change in the receptor, leading to the activation of the Janus kinase 2 (JAK2) protein, which is non-covalently associated with the intracellular domain of the EPOR.
Activated JAK2 then phosphorylates several downstream targets, initiating a cascade of intracellular signals that collectively promote the survival, proliferation, and differentiation of erythroid precursors. Key pathways activated by this network include:
STAT5 (Signal Transducer and Activator of Transcription 5): Phosphorylated STAT5 dimerizes, translocates to the nucleus, and activates the transcription of genes crucial for erythroid differentiation, including anti-apoptotic genes like Bcl-xL.
PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B): This pathway is a major driver of cell survival, promoting anti-apoptotic signals.
Ras/MAPK (Ras/Mitogen-activated protein kinase): This cascade is primarily involved in promoting the proliferation of erythroid progenitor cells.
The intricate map of these signaling pathways, once a black box, now provides a detailed molecular understanding of how the hormone once thought to be produced by this compound exerts its effects.
Characterization of Novel Regulatory Mechanisms for this compound Production
The regulation of this compound production was historically linked to tissue oxygen tension. Early researchers correctly identified hypoxia (low oxygen levels) as the primary physiological stimulus for the production of the erythropoiesis-stimulating factor. Experiments demonstrated that kidneys from hypoxic animals contained higher levels of the hypothesized this compound.
While the identity of the factor was mistaken, the fundamental regulatory mechanism—hypoxia-inducibility—was correct. This principle has been carried over and vastly elaborated upon in the context of erythropoietin. The central question is no longer what regulates this compound, but what are the precise molecular mechanisms that control hypoxia-inducible EPO gene expression in the kidney.
The landmark discovery of the Hypoxia-Inducible Factor (HIF) transcription factor family answered this question and earned the 2019 Nobel Prize in Physiology or Medicine. The regulation of EPO production is now understood to be controlled by a sophisticated oxygen-sensing mechanism:
Under normal oxygen conditions (normoxia): HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This modification allows the von Hippel-Lindau (VHL) protein to bind, leading to the ubiquitination and rapid degradation of HIF-α.
Under low oxygen conditions (hypoxia): The PHD enzymes are inactive, as they require oxygen as a substrate. HIF-α is therefore stabilized and can translocate to the nucleus. There, it dimerizes with HIF-β and binds to the Hypoxia Response Element (HRE) in the 3' region of the EPO gene, dramatically increasing its transcription.
Future research continues to explore more nuanced layers of this regulation, including the role of other transcription factors, epigenetic modifications, and microRNAs in fine-tuning EPO production.
Exploring Non-Erythroid Biological Functions in Diverse Organisms (Non-Clinical)
Because the this compound concept was superseded before molecular tools became widely available, its potential non-erythroid functions were never explored. The research focus was strictly on its proposed role in red blood cell formation. However, the molecule it was thought to produce, erythropoietin, has been the subject of extensive research revealing a surprising range of non-erythroid functions.
The discovery of the erythropoietin receptor (EPOR) in various non-hematopoietic tissues has opened up new avenues of investigation. These findings suggest that EPO plays roles far beyond the bone marrow. Non-clinical studies in diverse organisms have identified several potential functions, including:
Neuroprotection: EPOR is expressed in the brain, and EPO has been shown to have protective effects against ischemic injury, trauma, and neurodegenerative processes in animal models.
Cardioprotection: In preclinical models of myocardial infarction, EPO has demonstrated the ability to reduce infarct size and improve cardiac function, likely by protecting cardiomyocytes from apoptosis.
Angiogenesis: EPO can promote the formation of new blood vessels, a function that is distinct from its role in erythropoiesis.
Wound Healing: Expression of EPOR in skin cells suggests a role in tissue repair and regeneration.
These pleiotropic effects are an active area of basic research, aiming to understand the distinct signaling outcomes of EPO-EPOR interaction in different cell types and tissues.
Methodological Innovations for Advanced this compound Analysis
The analysis of this compound in the mid-20th century relied entirely on indirect in vivo bioassays. The standard method involved injecting test samples into animals, typically polycythemic mice (mice with an artificially elevated red blood cell count, in which endogenous erythropoiesis is suppressed), and then measuring the subsequent incorporation of radioactive iron (⁵⁹Fe) into newly formed red blood cells. An increase in 59Fe incorporation compared to controls was taken as evidence of erythropoietic activity.
These bioassays were cumbersome, time-consuming, and lacked specificity. They could not distinguish between the hypothesized this compound and the active hormone, erythropoietin. The development of these assays was a methodological innovation for its time, but their limitations were a major barrier to progress in the field and contributed to the persistence of the this compound hypothesis.
The modern era of analysis is defined by highly specific and sensitive techniques for the direct measurement of the erythropoietin protein. Key innovations include:
Radioimmunoassays (RIA): The first major advancement, allowing for the detection of the EPO protein using specific antibodies.
Enzyme-Linked Immunosorbent Assays (ELISA): These have become the gold standard for EPO quantification due to their high sensitivity, specificity, and ease of use compared to bioassays.
Mass Spectrometry: Advanced proteomic techniques are being used in research settings to characterize different isoforms and post-translational modifications of the EPO molecule.
These modern methods provide the precision necessary to study EPO regulation and function at a level that was unimaginable during the era of this compound research.
Bridging Historical Findings with Modern Molecular Understanding of Hematopoiesis
Bridging the historical concept of this compound with the modern molecular understanding of hematopoiesis offers a compelling case study in scientific progress. It demonstrates how a plausible but ultimately incorrect hypothesis can guide research and lead to a more accurate model. The this compound hypothesis was a crucial intellectual bridge that explained how a systemic signal (hypoxia) could be translated by a specific organ (the kidney) into a hormonal response.
The core findings from the this compound era have been successfully integrated into our current understanding:
The primacy of the kidney: The historical identification of the kidney as the source of "this compound" was correct in pinpointing the organ responsible for sensing hypoxia and producing the erythropoietic hormone.
The role of hypoxia: The fundamental stimulus of hypoxia, correctly identified by early researchers, is now understood through the elegant molecular mechanism of the HIF pathway.
The existence of a circulating factor: The concept of a hormone traveling through the blood to the bone marrow was correct, though it is now known to be the single hormone EPO, not a product of an enzyme-substrate reaction in the plasma.
The table below summarizes the conceptual evolution from the historical hypothesis to the current understanding.
| Feature | Historical "this compound" Hypothesis | Modern Erythropoietin (EPO) Understanding |
| Identity | Renal enzyme (Renal Erythropoietic Factor) | Glycoprotein (B1211001) hormone |
| Site of Production | Kidney | Primarily kidney (peritubular fibroblasts); secondarily liver |
| Mechanism of Action | Acts on a serum substrate (erythropoietinogen) to produce EPO | Binds directly to the EPO receptor (EPOR) on erythroid progenitors |
| Regulation | Production stimulated by hypoxia | Gene expression stimulated by hypoxia via the HIF pathway |
| Detection Method | In vivo bioassay (e.g., ⁵⁹Fe incorporation in polycythemic mice) | Immunoassays (ELISA, RIA), mass spectrometry |
The story of this compound is not one of scientific failure, but of evolution. The questions posed by early investigators were the right ones, and their pursuit, guided by the this compound model, ultimately paved the way for the discovery of erythropoietin and the detailed molecular dissection of one of the body's most fundamental regulatory systems.
Q & A
Q. What are the established molecular mechanisms of erythrogenin in erythropoiesis, and what experimental methodologies are used to validate these mechanisms?
this compound’s role in red blood cell differentiation can be studied using in vitro hematopoietic stem cell (HSC) assays, gene knockout models, or RNA interference (RNAi) to observe phenotypic changes. Common techniques include flow cytometry to track erythroid markers (e.g., CD71, CD235a) and qPCR to quantify erythroid-specific transcription factors (e.g., GATA-1, EKLF). For reproducibility, ensure protocols align with standardized guidelines for cell culture and genetic manipulation .
Q. How can researchers reliably quantify this compound expression levels in different biological samples?
Quantification methods include:
- Western blotting : Use antibodies validated for specificity via knockout controls.
- ELISA : Ensure calibration against recombinant this compound standards.
- Transcriptomics : RNA-seq with spike-in controls to normalize data.
Critical step: Validate all antibodies and reagents using positive/negative controls, as per reproducibility standards in biochemistry .
Q. What are the best practices for isolating this compound from complex biological matrices (e.g., bone marrow)?
Isolation protocols often involve:
- Affinity chromatography : Tagged recombinant proteins or immunoprecipitation.
- Size-exclusion chromatography : To separate this compound from similarly sized proteins.
- Protease inhibitors : To prevent degradation during extraction.
Document purification yields and purity via SDS-PAGE and mass spectrometry, adhering to reporting standards for protein isolation .
Advanced Research Questions
Q. How can contradictory data on this compound’s regulatory role in pathological versus physiological erythropoiesis be resolved?
Contradictions may arise from model-specific variables (e.g., animal vs. cell-line studies). To address this:
- Conduct meta-analyses of existing datasets, applying heterogeneity tests (e.g., I² statistic) .
- Design comparative studies using isogenic disease models (e.g., CRISPR-edited HSCs with thalassemia mutations).
- Apply systems biology approaches (e.g., network pharmacology) to identify context-dependent interaction partners .
Q. What experimental designs are optimal for elucidating this compound’s non-canonical functions (e.g., in oxidative stress response)?
- Multi-omics integration : Pair transcriptomic data with proteomic/metabolomic profiling under stress conditions.
- Functional rescue assays : Reintroduce this compound in knockout models and measure ROS levels via fluorescent probes (e.g., DCFDA).
- High-content imaging : Quantify subcellular localization changes under stress using confocal microscopy.
Note: Pre-register hypotheses and statistical plans to reduce bias .
Q. How can researchers address challenges in synthesizing this compound analogs with enhanced stability for mechanistic studies?
- Rational design : Use molecular docking to predict stabilizing mutations (e.g., PyMOL, AutoDock).
- Chemical modification : Introduce PEGylation or glycosylation sites to improve half-life.
- Stability assays : Perform thermal shift assays (TSA) and circular dichroism (CD) to monitor structural integrity.
Document synthesis protocols in detail for replication, including solvent purity and reaction conditions .
Q. What statistical frameworks are most robust for analyzing dose-dependent effects of this compound in heterogeneous cell populations?
- Mixed-effects models : Account for variability between biological replicates.
- Dose-response curve fitting : Use nonlinear regression (e.g., Hill equation) in tools like GraphPad Prism.
- Single-cell RNA-seq analysis : Apply pseudotime algorithms (e.g., Monocle3) to track erythroid maturation trajectories.
Validate assumptions via residual plots and sensitivity analyses .
Methodological Guidance
Q. How should researchers structure a study to investigate this compound’s interaction with hypoxia-inducible factors (HIFs)?
- Hypothesis : this compound modulates HIF-1α stability under low oxygen.
- Methods :
- Expose cells to hypoxia (1% O₂) and measure this compound-HIF-1α co-localization via proximity ligation assays (PLA).
- Use HIF-1α inhibitors (e.g., PX-478) to test dependency.
- Analyze data with ANOVA followed by post-hoc Tukey tests.
Ethical note: Adhere to institutional biosafety protocols for hypoxia chambers .
Q. What validation strategies are critical when reporting this compound as a biomarker for myelodysplastic syndromes (MDS)?
- Cohort stratification : Compare this compound levels in MDS patients vs. healthy controls, adjusting for age/sex.
- Blinded analysis : Ensure pathologists are blinded to clinical outcomes during IHC scoring.
- Machine learning : Train classifiers (e.g., random forests) on multi-parameter flow cytometry data.
Publish raw data in repositories like Figshare to enable independent validation .
Data Contradiction & Reproducibility
Q. How can discrepancies in this compound’s half-life across studies be systematically addressed?
- Standardize degradation assays : Use cycloheximide chase assays with synchronized cell cycles.
- Cross-validate findings : Collaborate with independent labs using shared reagents.
- Report negative results : Publish non-significant data to reduce publication bias.
Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
